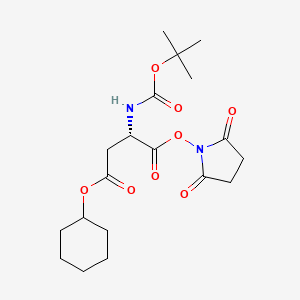

Boc-Asp(OcHex)-OSu

Description

Structure

3D Structure

Properties

IUPAC Name |

4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O8/c1-19(2,3)28-18(26)20-13(11-16(24)27-12-7-5-4-6-8-12)17(25)29-21-14(22)9-10-15(21)23/h12-13H,4-11H2,1-3H3,(H,20,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQHBMPIRUFKST-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Asp(OcHex)-OSu: Structure, Synthesis, and Application in Advanced Peptide Synthesis

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides. Nα-Boc-L-aspartic acid β-cyclohexyl α-N-succinimidyl ester, commonly abbreviated as Boc-Asp(OcHex)-OSu, represents a highly specialized and critical building block for researchers and drug development professionals. Its design directly addresses one of the most persistent challenges in peptide chemistry: the base- and acid-catalyzed formation of aspartimide intermediates during synthesis. This side reaction can lead to a mixture of difficult-to-separate peptide isomers and chain termination, severely compromising the efficiency and outcome of the synthesis.

This technical guide provides a comprehensive examination of this compound, from its fundamental chemical structure and physicochemical properties to the mechanistic rationale behind its use. We will explore its synthesis, provide detailed protocols for its application in Boc-SPPS, and illustrate the chemical principles that establish it as an authoritative solution for the reliable synthesis of complex, aspartic acid-containing peptides.

Chemical Structure and Physicochemical Properties

This compound is an L-aspartic acid derivative meticulously engineered with three distinct chemical moieties, each serving a specific and crucial function in the context of Boc-based solid-phase peptide synthesis.

-

Nα-Boc Group (tert-Butoxycarbonyl): This acid-labile protecting group shields the α-amino functionality of the aspartic acid. Its primary role is to prevent self-polymerization and ensure that coupling reactions occur exclusively at the desired N-terminus of the growing peptide chain. The Boc group is quantitatively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide.[1]

-

β-OcHex Group (Cyclohexyl Ester): The side-chain carboxyl group of aspartic acid is protected as a cyclohexyl ester. The selection of the OcHex group is the cornerstone of this reagent's utility. It exhibits significant stability towards the repeated TFA treatments required for Nα-Boc deprotection during SPPS.[1] This enhanced stability is critical for minimizing the formation of aspartimide intermediates.[2] The OcHex group is robustly stable until the final step of the synthesis, where it is cleaved using strong anhydrous acid, typically hydrogen fluoride (HF).[1][3]

-

α-OSu Group (N-Hydroxysuccinimide Ester): The α-carboxyl group is activated as an N-hydroxysuccinimide ester. The OSu moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the resin-bound peptide.[4][5] This activation strategy facilitates rapid and efficient amide bond formation under standard coupling conditions, ensuring high yields at each step of the synthesis.

Visualizing the Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(tert-butoxycarbonyl)amino]-4-(cyclohexyloxy)-4-oxobutanoate | Derived from[6] |

| Common Synonyms | Nα-Boc-L-aspartic acid β-cyclohexyl α-N-succinimidyl ester, Boc-Asp(O-cHex)-OSu | |

| CAS Number | 103178-08-3 (for the activated ester) | |

| Precursor CAS | 73821-95-1 (for Boc-Asp(OcHex)-OH) | [2][6][7][8] |

| Molecular Formula | C₁₉H₂₈N₂O₈ | Calculated |

| Molecular Weight | 412.44 g/mol | Calculated from precursor MW of 315.36 g/mol [2][6] |

| Appearance | White to off-white crystalline powder | Typical for similar compounds[5] |

| Storage Temperature | -20°C is recommended to preserve the integrity of the active ester | Typical for OSu esters[4][9] |

The Mechanistic Imperative: Suppressing Aspartimide Formation

To fully appreciate the utility of this compound, one must first understand the detrimental side reaction it is designed to prevent. Aspartimide formation is an intramolecular cyclization reaction that occurs with aspartic acid residues during peptide synthesis.[10] This reaction is particularly problematic in Boc-SPPS due to the repeated cycles of acid-mediated deprotection and base-mediated neutralization.

The mechanism involves the nucleophilic attack of the backbone amide nitrogen atom (from the C-terminal adjacent residue) onto the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide ring, which can subsequently re-open under basic or acidic conditions to yield not only the desired α-linked peptide but also the isomeric β-linked peptide.[10] This process can also lead to racemization at the α-carbon of the aspartic acid residue. The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue.[2]

The critical factor influencing the rate of aspartimide formation is the lability of the side-chain protecting group. Standard protecting groups like benzyl esters (OBzl) are more susceptible to cleavage or attack under the conditions of Boc-SPPS, thereby promoting this unwanted cyclization. The cyclohexyl (OcHex) ester, by contrast, offers superior stability to the repetitive TFA treatments used in Boc-SPPS.[1] This enhanced robustness ensures the side-chain carboxyl group remains securely protected throughout the chain assembly, significantly suppressing the intramolecular cyclization pathway.

Aspartimide Formation Pathway

Caption: Pathway of aspartimide formation from an Asp-Gly sequence.

Synthesis and Quality Control

This compound is synthesized from its stable precursor, Boc-Asp(OcHex)-OH. The synthesis is a straightforward esterification reaction that activates the α-carboxyl group.

Protocol: Synthesis of this compound

This protocol is a representative procedure and should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reagent Preparation:

-

Dissolve Boc-Asp(OcHex)-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

-

Coupling Agent Addition:

-

In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the DCC solution dropwise to the stirred solution of the amino acid and NHS over 30 minutes, maintaining the temperature at 0°C. Causality Note: Slow addition of DCC minimizes side reactions and ensures efficient activation.

-

-

Reaction:

-

Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of the coupling reaction, will form.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine to remove unreacted NHS and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white crystalline solid.

-

-

Quality Control:

-

TLC: Monitor reaction progress and assess purity.

-

HPLC: Confirm the purity of the final product (typically >98%).

-

NMR (¹H, ¹³C): Verify the chemical structure and confirm the successful incorporation of the OSu group.

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a peptide sequence using an automated or manual peptide synthesizer. The workflow follows the standard principles of Boc-SPPS.

Protocol: Coupling Cycle for this compound

This protocol assumes a standard Boc-SPPS methodology on a p-methylbenzhydrylamine (MBHA) or similar resin.

-

Resin Preparation: Start with the N-terminal amine of the growing peptide chain deprotected and present as its free base on the solid support.

-

Activation and Coupling:

-

Dissolve this compound (2-4 equivalents over resin loading) in an appropriate solvent like DMF or NMP.

-

Add the solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Self-Validation: A ninhydrin test can be performed on a small sample of the resin to confirm the complete consumption of free amines, indicating a successful coupling reaction.

-

-

Washing: Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

-

Deprotection:

-

Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.

-

Wash the resin with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF.

-

Wash again with DMF and DCM to prepare the resin for the next coupling cycle.

-

Final Cleavage and Deprotection

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OcHex group) are removed simultaneously. This is typically achieved by treating the resin-bound peptide with anhydrous Hydrogen Fluoride (HF) in the presence of scavengers (e.g., anisole) at 0°C. This harsh, final step is a hallmark of Boc-SPPS chemistry and requires specialized equipment and safety precautions.[3]

Boc-SPPS Workflow Diagram

Caption: A typical coupling cycle in Boc-SPPS using this compound.

Conclusion

This compound is more than a mere building block; it is a problem-solving reagent for the synthesis of challenging peptides. Its design is a testament to the principles of physical organic chemistry applied to the practical challenges of peptide synthesis. By employing a robust cyclohexyl ester for side-chain protection, it provides a validated and trustworthy method to significantly suppress the formation of aspartimide-related impurities that have long plagued peptide chemists. For researchers and drug development professionals working within the Boc-SPPS framework, the use of this compound is an authoritative strategy to enhance the purity, yield, and overall success rate of synthesizing complex peptides containing aspartic acid residues.

References

-

PubChem, National Center for Biotechnology Information. Boc-6-Ahx-OSu. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Boc-Asp(OcHx)-OH. Available at: [Link]

-

SLS Ireland. BOC-ASP(OCHX)-OH 1 KG | 8530301000 | SIGMA-ALDRICH. Available at: [Link]

-

Aapptec Peptides. Boc-Asp(OcHx)-OH [73821-95-1]. Available at: [Link]

-

Flexbio System. Boc-D-Asp(OcHex)-OH. Available at: [Link]

- Jensen, K. J., & Brask, J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

-

PeptaNova GmbH. Boc-D-Asp(OcHex)-OH. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Amines, N-(3- aminopropyl)-N'-[3-(C18 and C18-unsatd. alkyl amino)propyl]trimethylenedi and amines, N-(3-aminopropyl)-N'-(C18 and C18-unsatd. alkyl)trimethylenedi-. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. L-aspartic acid. Available at: [Link]

-

Wikipedia. Aspartic acid. Available at: [Link]

-

Takahashi, O., et al. (2018). Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 19(2), 625. Available at: [Link]

-

HealthyHey. L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. Available at: [Link]

Sources

- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 2. Boc-Asp(OcHx)-OH Novabiochem 73821-95-1 [sigmaaldrich.com]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Asp(OcHx)-OH | C15H25NO6 | CID 7009416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Boc-Asp(Ochx)-OH | 73821-95-1 [chemicalbook.com]

- 9. Boc-Asp(OBzl)-OSu ≥98.0% (C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Phosphate-Catalyzed Succinimide Formation from Asp Residues: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 118534-86-4 Boc-Asp(OcHex)-OSu properties

An In-Depth Technical Guide to Boc-L-Asp(OcHex)-OSu (CAS 118534-86-4): A Strategic Building Block for Mitigating Aspartimide Formation in Peptide Synthesis

Abstract

The synthesis of complex peptides, particularly those containing aspartic acid (Asp) residues, is frequently complicated by the formation of aspartimide, an intramolecular cyclization side-reaction that leads to yield loss and purification challenges. This technical guide provides a comprehensive overview of N-α-Boc-L-aspartic acid β-cyclohexyl ester α-N-hydroxysuccinimide ester, commonly known as Boc-L-Asp(OcHex)-OSu. We will explore the fundamental problem of aspartimide formation and detail how the unique structural features of this reagent, specifically the bulky cyclohexyl (OcHex) side-chain protecting group, offer a robust solution. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the physicochemical properties, synthesis, and strategic application of Boc-L-Asp(OcHex)-OSu in Boc-based solid-phase peptide synthesis (SPPS), supported by detailed protocols and comparative analysis.

The Challenge of Aspartimide Formation in Peptide Synthesis

A persistent and formidable obstacle in the chemical synthesis of peptides is the base-catalyzed formation of aspartimide intermediates.[1] This side reaction is particularly prevalent in sequences containing Asp followed by a small amino acid, such as glycine (Gly), serine (Ser), or asparagine (Asn).[2]

The mechanism involves the nucleophilic attack of the backbone amide nitrogen, deprotonated under basic conditions (e.g., during Fmoc deprotection or coupling steps), on the side-chain carbonyl of the aspartyl residue. This intramolecular cyclization forms a five-membered succinimide ring. The resulting aspartimide is susceptible to further nucleophilic attack by piperidine or other bases, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide, often in a ratio of approximately 1:3. This process not only consumes the target peptide, reducing overall yield, but also introduces impurities that are difficult to separate due to their similar mass and chromatographic behavior.

Physicochemical Properties

While specific experimental data for the OSu-activated ester (CAS 118534-86-4) is not widely published, its properties can be reliably inferred from its well-characterized carboxylic acid precursor, Boc-Asp(OcHex)-OH (CAS 73821-95-1) . The OSu ester is an intermediate, typically used immediately after preparation or stored under strict anhydrous conditions.

| Property | Value (Primarily for Boc-Asp(OcHex)-OH precursor) | Source(s) |

| CAS Number | 118534-86-4 (OSu Ester); 73821-95-1 (Acid Precursor) | [3] |

| Synonyms | N-α-t-Boc-L-aspartic acid β-cyclohexyl ester | [3][4] |

| Molecular Formula | C₁₉H₂₈N₂O₈ (OSu Ester); C₁₅H₂₅NO₆ (Acid Precursor) | [3] |

| Molecular Weight | 412.43 g/mol (OSu Ester); 315.36 g/mol (Acid Precursor) | [3] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 93-95 °C (Acid Precursor) | [7][5] |

| Purity | Typically ≥98% | [5] |

| Solubility | Soluble in organic solvents like DMF, Dioxane | [5][8] |

| Optical Activity | [α]20/D −21.0±1.5°, c = 2% in DMF (Acid Precursor) | [7][5] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended 2-8°C. | [9] |

Synthesis and Quality Control Workflow

The synthesis of Boc-L-Asp(OcHex)-OSu is a two-step process starting from the commercially available N-α-Boc-L-aspartic acid.

-

Side-Chain Esterification: The β-carboxyl group of N-Boc-aspartic acid is regioselectively esterified with cyclohexanol. This is commonly achieved using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). [2]2. α-Carboxyl Activation: The resulting Boc-Asp(OcHex)-OH is then activated. The free α-carboxyl group is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DCC) to form the stable, yet reactive, OSu ester.

Quality control at each stage is critical and typically involves HPLC to assess purity, along with NMR and mass spectrometry to confirm structural identity.

Application in Boc-SPPS: A Step-by-Step Protocol

The primary application of Boc-L-Asp(OcHex)-OSu is as a standard building block for introducing aspartic acid in Boc solid-phase peptide synthesis. The use of the pre-activated OSu ester can accelerate the coupling step and minimize side reactions associated with in-situ activation.

Protocol Objective: To incorporate an Asp residue into a growing peptide chain on a solid support using Boc-L-Asp(OcHex)-OSu, while minimizing aspartimide formation.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Asp(OcHex)-OSu

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: DCM, Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the Deprotection Solution (50% TFA/DCM) to the resin and agitate for 2 minutes.

-

Drain and repeat the deprotection step with fresh solution for 20-30 minutes.

-

Causality Insight: The OcHex group is highly stable to these acidic conditions, preventing premature side-chain deprotection which is a prerequisite for aspartimide formation. [2]3. Washing: Wash the resin thoroughly to remove TFA and cleaved Boc byproducts. A typical wash cycle is: DCM (3x), IPA (2x), DCM (3x).

-

-

Neutralization:

-

Add the Neutralization Solution (DIEA/DCM) to the resin and agitate for 2 minutes. Repeat twice.

-

Trustworthiness Check: A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Coupling of Boc-L-Asp(OcHex)-OSu:

-

Dissolve Boc-L-Asp(OcHex)-OSu (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Add the solution to the neutralized resin and agitate at room temperature.

-

Monitor the reaction progress (typically 1-2 hours).

-

Expertise Insight: Using the OSu ester directly often leads to a cleaner and faster reaction compared to in-situ activation methods (e.g., HBTU/HOBt), as the active species is pre-formed and potential side reactions involving the coupling reagents are avoided.

-

-

Washing: Wash the resin thoroughly: DMF (3x), DCM (3x).

-

Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step may be repeated.

-

Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Comparative Analysis of Asp Side-Chain Protection

The choice of a side-chain protecting group for Asp is a critical decision in peptide synthesis strategy. The OcHex group offers a distinct profile compared to more common alternatives.

| Protecting Group | Structure | Stability to 50% TFA/DCM (Boc Deprotection) | Stability to 20% Piperidine/DMF (Fmoc Deprotection) | Cleavage Condition | Efficacy vs. Aspartimide |

| Cyclohexyl (OcHex) | -O-C₆H₁₁ | High [10] | High | Strong Acid (e.g., HF) | Excellent [10][11] |

| Benzyl (OBzl) | -O-CH₂-C₆H₅ | Moderate (some loss occurs) | High | Strong Acid (HF), Hydrogenolysis | Moderate to Poor [10][12] |

| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Labile (cleaved) | High | Mild Acid (TFA) | Good (but not compatible with Boc-SPPS) |

The OcHex group is significantly more resistant to acidolysis than the benzyl ester, leading to far less aspartimide formation during both acidic and tertiary amine treatments. [10]Studies have shown a dramatic reduction in imide formation when using cyclohexyl protection compared to benzyl protection, making it the superior choice for synthesizing challenging sequences. [10][12]

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Handle in a well-ventilated area or fume hood.

-

Handling: As an activated ester, Boc-L-Asp(OcHex)-OSu is sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and avoid prolonged exposure to air.

-

Storage: For long-term stability, store the solid compound in a tightly sealed container in a cool, dry, and dark environment. [9][13]Recommended storage temperatures are between 2-8°C.

Conclusion

Boc-L-Asp(OcHex)-OSu is a highly valuable and strategic reagent for peptide chemists. Its design directly addresses the critical issue of aspartimide formation by employing a sterically bulky and chemically robust cyclohexyl protecting group for the aspartic acid side chain. This enhanced stability under standard Boc-SPPS conditions translates to higher purity crude peptides, simplified purification, and increased overall success rates, especially for long or problematic sequences. The pre-activated N-hydroxysuccinimide ester further enhances its utility by facilitating clean and efficient coupling reactions. For researchers and drug developers working within the Boc-SPPS framework, the use of Boc-L-Asp(OcHex)-OSu represents a field-proven and authoritative method to ensure the fidelity of their synthesized peptides.

References

-

Karlsson, A., et al. (1993). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International Journal of Peptide and Protein Research. Available at: [Link]

-

ResearchGate. (n.d.). Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. Available at: [Link]

-

Molekula. (n.d.). Boc-Asp(OcHex)-OH. Available at: [Link]

-

Tam, J. P., et al. (1991). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research. Available at: [Link]

-

Eqipped. (n.d.). Boc-Asp(Ochx)-Oh 25 G | 8.53030.0025 | Merck. Available at: [Link]

-

Homsi, M., et al. (2015). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL- CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Nishiyama, Y., et al. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Lim, D., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]

-

Aapptec. (n.d.). Boc-Asp(OcHx)-OH [73821-95-1]. Available at: [Link]

-

Wikipedia. (n.d.). Butyl acetate. Available at: [Link]

- Google Patents. (n.d.). EP2886531A1 - Aspartic acid derivatives.

-

Mergler, M., et al. (1988). Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Boc-Asp(OcHx)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Boc-Asp(OcHx)-OH = 98.0 T 73821-95-1 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. eqipped.com [eqipped.com]

- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Harnessing Steric Hindrance: The Strategic Advantage of Cyclohexyl Ester Protection for Aspartic Acid in Peptide Synthesis

An In-Depth Technical Guide

Abstract

The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the base-catalyzed formation of aspartimide, a cyclic succinimide intermediate. This side reaction compromises peptide purity and yield by generating difficult-to-separate byproducts, including β-peptides and racemized products. This technical guide provides a comprehensive analysis of the use of the cyclohexyl ester (OcHex) as a side-chain protecting group for aspartic acid, a robust strategy to mitigate aspartimide formation. We will explore the mechanistic basis for its efficacy, its application in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), and provide a comparative analysis against other common protecting groups. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of challenging aspartic acid-containing peptides.

The Enduring Challenge: Aspartimide Formation in Peptide Synthesis

Aspartic acid is a common amino acid in therapeutic peptides, but its side-chain β-carboxyl group presents a significant challenge during chemical synthesis. In the widely used Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS), the repetitive use of a base (typically piperidine) to remove the Nα-Fmoc protecting group creates conditions ripe for a deleterious intramolecular side reaction.[1][2]

The deprotonated backbone amide nitrogen of the residue C-terminal to Asp can act as a nucleophile, attacking the electrophilic carbonyl of the Asp side-chain ester. This attack forms a five-membered succinimide ring known as an aspartimide.[3][4] This cyclization is particularly prevalent in sequences where the C-terminal residue is sterically unhindered, such as Glycine (Asp-Gly), but can also be significant in Asp-Ser and Asp-Asn sequences.[5][6]

The formation of the aspartimide intermediate leads to a cascade of problems:

-

Formation of β-Peptides: The succinimide ring can be re-opened by nucleophiles. While hydrolysis can regenerate the desired α-peptide, it more commonly leads to the formation of a β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3][5]

-

Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-Asp residues into the peptide chain.[7]

-

Chain Termination: In Fmoc synthesis, the piperidine used for deprotection can also open the aspartimide ring, forming piperidide adducts that terminate the peptide chain.[4][5]

These byproducts often have similar masses and chromatographic properties to the target peptide, making purification exceptionally difficult and costly, thereby reducing the overall yield of the desired product.[4][7]

The Cyclohexyl Ester (OcHex) Solution: Leveraging Steric Hindrance

The most direct strategy to prevent aspartimide formation is to impede the initial intramolecular cyclization. This is achieved by using a sterically bulky protecting group on the aspartic acid side chain. The cyclohexyl (OcHex) group is a classic and highly effective example of this principle.[8]

The bulky, non-planar cyclohexane ring acts as a steric shield, physically obstructing the trajectory of the nucleophilic attack from the backbone amide nitrogen. This steric hindrance significantly raises the activation energy for the cyclization reaction, effectively suppressing the formation of the aspartimide intermediate. While the standard tert-butyl (OtBu) ester, commonly used in Fmoc-SPPS, provides some steric protection, its hindrance can be insufficient in particularly susceptible sequences.[3][6] Historically, the use of Asp(OcHex) in Boc-based SPPS was instrumental in achieving syntheses with minimal aspartimide formation.[3][5]

Comparative Efficacy

The superiority of the cyclohexyl ester over less bulky groups, such as the benzyl ester (OBzl) historically used in Boc chemistry, is well-documented. A pivotal study demonstrated that a model peptide protected with a cyclohexyl ester showed a 170-fold reduction in aspartimide formation under basic conditions (diisopropylethylamine treatment) compared to the same peptide with benzyl ester protection.[9] While direct comparisons in Fmoc-SPPS are less common, the principle of steric hindrance remains the most effective strategy, leading to the development of even bulkier trialkylcarbinol-based protecting groups like OEpe and OBno for modern applications.[10][11]

| Protecting Group | Relative Steric Bulk | Aspartimide Formation (Base-Catalyzed) | Aspartimide Formation (Acid-Catalyzed, e.g., HF) | Primary Application |

| Benzyl (OBzl) | Low | High | Moderate | Boc-SPPS (Largely Obsolete) |

| tert-Butyl (OtBu) | Moderate | Sequence-Dependent | Low | Fmoc-SPPS (Standard) |

| Cyclohexyl (OcHex) | High | Very Low[9] | Moderate[3][9] | Boc-SPPS (Classic), Fmoc-SPPS |

Application in Peptide Synthesis Strategies

The choice of a protecting group strategy is intrinsically linked to the overall synthesis methodology (e.g., Boc vs. Fmoc chemistry).

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The use of Boc-Asp(OcHex)-OH is a cornerstone of classic Boc-SPPS.[12] The OcHex group is completely stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for the repetitive cleavage of the Nα-Boc group. The protection is then removed during the final, harsh acidolytic cleavage step, typically with liquid hydrogen fluoride (HF).[9] This orthogonality is crucial for the success of the synthesis. While OcHex dramatically reduces base-catalyzed side reactions, it's important to note that strong acid cleavage with HF can itself promote some level of aspartimide formation.[3][9]

Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)

With the dominance of Fmoc chemistry, Fmoc-Asp(OcHex)-OH is available for use in modern SPPS.[13] The OcHex group is stable to the basic conditions (20% piperidine in DMF) used for Nα-Fmoc removal. It is then cleaved simultaneously with other side-chain protecting groups (like OtBu, Trt) and the resin linker during the final TFA "cleavage cocktail" treatment. This makes it a fully compatible, albeit less common, alternative to the standard Fmoc-Asp(OtBu)-OH. For highly problematic sequences in Fmoc-SPPS, where Fmoc-Asp(OtBu)-OH proves insufficient, Fmoc-Asp(OcHex)-OH or other derivatives with enhanced steric bulk are recommended.[14]

Experimental Protocols

Protocol: Incorporation of Fmoc-Asp(OcHex)-OH in Fmoc-SPPS

This protocol outlines a standard automated synthesis cycle for coupling Fmoc-Asp(OcHex)-OH.

Objective: To incorporate an Asp(OcHex) residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asp(OcHex)-OH

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, Collidine)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Isopropanol (IPA)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine/DMF) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add fresh deprotection solution and agitate for 10 minutes, then drain.

-

Wash the resin thoroughly with DMF (5x) and IPA (2x) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Asp(OcHex)-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Allow the solution to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours. For sterically demanding couplings, reaction time can be extended or temperature increased.[15]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

-

-

Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

-

Cycle Repetition: Return to Step 2 for the incorporation of the next amino acid in the sequence.

Protocol: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups, including OcHex.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or similar.

-

Cold diethyl ether

-

Centrifuge and lyophilizer

Methodology:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours. The OcHex group is cleaved by the strong acid (TFA).

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with stirring.

-

The crude peptide will precipitate as a white solid.

-

-

Isolation and Washing:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual protecting groups.

-

-

Drying: After the final wash, dry the peptide pellet under vacuum or via lyophilization.

-

Purification: The crude peptide is then ready for purification by reverse-phase HPLC.

Conclusion

The protection of aspartic acid's side chain with a cyclohexyl ester is a powerful and field-proven strategy for minimizing the formation of aspartimide and its associated byproducts. The steric bulk of the OcHex group provides a robust physical barrier to the intramolecular cyclization reaction that plagues many peptide syntheses. While historically associated with Boc-SPPS, the availability of Fmoc-Asp(OcHex)-OH makes this protection scheme a valuable tool for Fmoc-based synthesis of peptides containing problematic Asp-Xxx sequences. For researchers and drug developers, employing Asp(OcHex) can lead to higher purity crude products, simplified purification protocols, and ultimately, a more efficient and reliable synthesis of complex and therapeutically relevant peptides.

References

-

Verboon, M., Hartog, A., & Liskamp, R. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 23(19), e202200384. [Link][3][6][16]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link][5]

-

Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Technical Note. [Link][4]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Technical Note. [Link][8]

-

Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1996). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 1949-1954. [Link]

-

Shao, J., Li, Y., & Tam, J. P. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International journal of peptide and protein research, 46(3-4), 210-217. [Link][9]

-

Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. I. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(3), 617-624. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link][2]

-

Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of peptide science, 21(8), 680-687. [Link][11]

Sources

- 1. chempep.com [chempep.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Stability of OcHex protecting group in Boc chemistry

Executive Summary

In Boc solid-phase peptide synthesis (SPPS), the standard side-chain protection for Aspartic acid (Asp) is the benzyl ester (OBzl). However, specific sequences—most notably Asp-Gly , Asp-Ser , and Asp-Asn —are prone to a serious side reaction known as aspartimide formation . This cyclization event leads to racemization and the formation of

The

Critical Takeaway: Unlike OBzl, OcHex is not cleaved by TFMSA and requires robust HF conditions. It should be reserved for aspartimide-prone sequences where OBzl fails.

Part 1: The Aspartimide Challenge in Boc Chemistry

While aspartimide formation is frequently discussed in the context of Fmoc chemistry (base-catalyzed), it remains a persistent failure mode in Boc chemistry, particularly during the HF cleavage step or neutralization phases.

Mechanism of Failure

-

Protonation/Activation: Under strong acid (HF) or during neutralization, the peptide backbone amide nitrogen of the residue (

) attacks the -

Cyclization: This forms a five-membered succinimide ring (aspartimide).[1]

-

Hydrolysis: The ring opens (during workup) to form a mixture of:

- -Asp peptide (Native)

- -Asp peptide (Isomer, often elutes close to native)

-

Racemized products (D-Asp)

Why OcHex? The cyclohexyl group is significantly bulkier than the benzyl group. This steric hindrance shields the

Part 2: Stability Profile of Asp(OcHex)

The utility of OcHex relies on a specific stability window: it must survive repetitive acid treatments during chain assembly but be removable at the end of synthesis.[2]

Stability in TFA (Boc Removal)

-

Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

-

Observation: Asp(OcHex) is completely stable to these conditions.

-

Causality: The secondary nature of the cyclohexyl ester makes it more resistant to acidolysis than the primary benzyl ester (OBzl). While OBzl can suffer minor losses or transesterification over long syntheses (50+ cycles), OcHex remains intact, preserving the side chain until final cleavage.

Stability in HF (Final Cleavage)

-

Observation: Asp(OcHex) is cleaved by HF, but the kinetics are slower than Asp(OBzl).

-

Requirement: "High HF" conditions are often required.[2] Standard "Low HF" (Tam method) may not effect quantitative removal.

-

Scavengers: The cleavage generates a cyclohexyl carbocation. Efficient scavengers (e.g., p-cresol, p-thiocresol) are essential to prevent alkylation of Trp, Tyr, or Met residues.

Stability in TFMSA (Alternative Cleavage)

-

Reagent: Trifluoromethanesulfonic acid (TFMSA).[2]

-

Observation: Asp(OcHex) is STABLE (resistant) to TFMSA.

-

Critical Warning: Do not use TFMSA cleavage for peptides containing Asp(OcHex). The group will not be removed, resulting in a peptide with a mass +82 Da (cyclohexyl mass) per Asp residue.

Part 3: Comparative Data & Selection Guide

The following table summarizes when to deploy OcHex versus the standard OBzl.

| Feature | Asp(OBzl) (Standard) | Asp(OcHex) (Specialized) |

| Primary Use | General Boc SPPS | Aspartimide-prone sequences (Asp-Gly, Asp-Ser) |

| Steric Bulk | Low (Primary ester) | High (Secondary ester) |

| TFA Stability | Good (Minor loss in long synthesis) | Excellent (Complete stability) |

| HF Cleavage | Rapid (Standard conditions) | Slower (Requires High HF) |

| TFMSA Cleavage | Yes | NO (Stable) |

| Aspartimide Risk | Moderate to High (Seq.[6] dependent) | Low (Sterically suppressed) |

Part 4: Experimental Protocols

Workflow 1: Boc Deprotection Cycle (OcHex Compatible)

This protocol ensures removal of the N-terminal Boc group without affecting the side-chain OcHex ester.

-

Wash: DCM (2 x 1 min).

-

Deprotection: 50% TFA / 50% DCM (1 x 1 min, then 1 x 20 min).

-

Wash: DCM (2 x 1 min).

-

Neutralization: 5% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

Note: Minimize neutralization time. Prolonged exposure to base can induce aspartimide formation even with OcHex, though at a much slower rate than OBzl.

-

-

Wash: DMF (standard coupling solvent).

Workflow 2: High HF Cleavage for Asp(OcHex)

Standard "Low HF" is insufficient. Use this "High HF" protocol.

Reagents:

-

Anhydrous HF (condensed)

-

Scavenger Mixture: p-Cresol (or Anisole) and p-Thiocresol.

Procedure:

-

Preparation: Place the dried peptide-resin (200 mg) in the Teflon reaction vessel.

-

Scavengers: Add p-Cresol (0.5 mL) and p-Thiocresol (0.5 mL).

-

Reasoning: The cyclohexyl cation is lipophilic and reactive; dual scavengers prevent re-attachment.

-

-

HF Condensation: Condense anhydrous HF (9 mL) into the vessel at -78°C.

-

Reaction: Warm to 0°C and stir for 60 minutes .

-

Note: Do not exceed 0°C. Higher temperatures increase the risk of aspartimide formation during cleavage.

-

-

Evaporation: Evaporate HF under a stream of nitrogen (rapid removal is preferred to minimize side reactions).

-

Workup: Precipitate with cold diethyl ether; wash 3x with ether to remove scavengers. Extract peptide with 50% Acetic Acid or suitable buffer.

Part 5: Visualizing the Mechanism

The following diagrams illustrate the aspartimide pathway and the stability hierarchy of Asp protecting groups.

Caption: The aspartimide formation pathway.[2][7][8][9] OcHex prevents the initial nucleophilic attack via steric hindrance.

Caption: Stability hierarchy of Asp side-chain protecting groups against common Boc chemistry reagents.

References

-

Tam, J. P., et al. (1979). "Cyclohexyl ester as a new protecting group for aspartyl peptides to minimize aspartimide formation in acidic and basic treatments."[10] Tetrahedron Letters, 20(42), 4033-4036.[10] [Link]

-

Merrifield, R. B., et al. (1982). "Effects of HF cleavage on aspartyl peptides." International Journal of Peptide and Protein Research, 20, 51-59. [Link]

-

Behrendt, R., et al. (2016). "New Aspartic Acid Side Chain Protecting Groups for the Prevention of Aspartimide Formation." Journal of Peptide Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Storage, Handling, and Stability of Boc-Asp(OcHex)-OSu

Introduction: The Critical Role of Boc-Asp(OcHex)-OSu in Advanced Peptide Synthesis

N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester N-hydroxysuccinimide ester, commonly referred to as this compound, is a specialized amino acid derivative of paramount importance in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. Its unique trifunctional structure, featuring an acid-labile Boc protecting group, a sterically hindering cyclohexyl (cHex) ester on the side chain, and a highly reactive N-hydroxysuccinimide (OSu) ester at the C-terminus, offers precise control over peptide chain elongation while strategically mitigating common side reactions.

The cyclohexyl ester is particularly noteworthy for its role in minimizing the formation of aspartimide, a notorious and often inseparable impurity that can arise during the synthesis of aspartic acid-containing peptides.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the optimal storage conditions, shelf life, and handling procedures for this compound, ensuring the preservation of its integrity and reactivity for successful synthetic outcomes.

PART 1: Optimal Storage Conditions and Handling Protocols

The chemical stability of this compound is intrinsically linked to its three key functional moieties: the Boc group, the cyclohexyl ester, and the N-hydroxysuccinimide (NHS) ester. The storage and handling protocols are designed to protect the most labile of these, the NHS ester, from premature degradation.

Recommended Storage Conditions

Proper storage is critical to maintaining the high reactivity of the OSu ester and preventing the degradation of the molecule. The primary environmental factors to control are temperature and humidity.

| Storage Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Low temperatures significantly slow down the rate of hydrolysis of the NHS ester and potential degradation of the Boc group. |

| 2-8°C for short-term storage (days to weeks). | Offers a practical balance between stability and convenience for frequently used aliquots. | |

| Humidity | Store in a desiccated environment. | The NHS ester is highly susceptible to hydrolysis.[3] Storage in a desiccator or with desiccant packs is essential to minimize exposure to atmospheric moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always mandatory for short-term storage, an inert atmosphere displaces moisture and oxygen, providing the best protection for long-term stability. |

| Light | Protect from light. | While not as critical as temperature and moisture, storing in an opaque or amber vial minimizes the risk of any potential light-induced degradation. |

Causality of Storage Recommendations

The stringent storage conditions are dictated by the chemical nature of the NHS ester. This active ester is prone to hydrolysis, a reaction with water that cleaves the ester bond, yielding the inactive carboxylic acid (Boc-Asp(OcHex)-OH) and N-hydroxysuccinimide.[4] This process is accelerated by increasing temperature and pH.[3] The Boc protecting group, while generally stable to bases and nucleophiles, is labile to acid.[][6][7] Therefore, maintaining a neutral, anhydrous, and cold environment is paramount.

Best Practices for Handling

Adherence to proper handling techniques is as crucial as correct storage to prevent degradation.

-

Equilibration to Room Temperature: Before opening, always allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis of the NHS ester.

-

Aliquoting: For frequent use, it is highly recommended to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to ambient conditions.

-

Weighing: Weigh the required amount of the reagent quickly in a dry environment. Avoid prolonged exposure to the open air.

-

Dissolution: Dissolve this compound in a high-quality, anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the solvent is free from amine contaminants, which would react with the NHS ester.

Caption: Primary degradation pathways for this compound.

PART 3: Quality Assessment and Stability Monitoring

Regular assessment of the purity and integrity of this compound is crucial, especially for long-term stored batches or when troubleshooting synthetic issues. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Experimental Protocol: Purity Assessment by HPLC

A reverse-phase HPLC (RP-HPLC) method can be developed to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product, Boc-Asp(OcHex)-OH.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 260 nm. The OSu ester and its hydrolysis product will absorb at 220 nm, while the release of N-hydroxysuccinimide can be monitored at 260 nm. * Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in acetonitrile or the mobile phase.

Expected Results: A pure sample of this compound will show a single major peak. The presence of a more polar, earlier-eluting peak would indicate the presence of the hydrolyzed product, Boc-Asp(OcHex)-OH.

Experimental Protocol: Structural Integrity by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the chemical structure of this compound and detect any significant degradation.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing exchangeable protons.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard 1D ¹H and ¹³C spectra. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group of Boc.

-

~1.2-1.9 ppm (m, 10H): Protons of the cyclohexyl ring.

-

~2.8-3.0 ppm (m, 4H): Protons of the succinimide ring of the OSu group.

-

~2.9-3.2 ppm (m, 2H): β-protons of the aspartic acid residue.

-

~4.6-4.8 ppm (m, 1H): α-proton of the aspartic acid residue.

-

~4.8-5.0 ppm (m, 1H): Proton on the carbon of the cyclohexyl ring attached to the ester oxygen.

-

~5.5-5.7 ppm (d, 1H): Amide proton (NH) of the Boc group.

The presence of significant signals corresponding to free N-hydroxysuccinimide or a change in the integration of the characteristic peaks would indicate degradation.

Forced Degradation Studies

To understand the stability of the molecule more thoroughly, forced degradation studies can be performed. [1][2][3][4][8]This involves exposing the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.

| Condition | Typical Stress Agent | Purpose |

| Acidic Hydrolysis | 0.1 M HCl | To assess the stability of the Boc group and ester linkages. |

| Basic Hydrolysis | 0.1 M NaOH | To accelerate the hydrolysis of the NHS and cyclohexyl esters. |

| Oxidation | 3% H₂O₂ | To determine susceptibility to oxidation. |

| Thermal Stress | 60-80°C | To evaluate the effect of elevated temperatures. |

| Photostability | UV/Vis light exposure | To assess light sensitivity. |

Samples from these studies would be analyzed by HPLC and mass spectrometry to identify and characterize the degradation products, providing a comprehensive stability profile.

Conclusion

This compound is a highly valuable reagent for modern peptide synthesis, offering a strategic advantage in the prevention of aspartimide formation. However, its utility is contingent upon maintaining its chemical integrity through stringent storage and handling procedures. By adhering to the recommendations outlined in this guide—principally storage at -20°C in a desiccated, inert environment and careful handling to prevent moisture exposure—researchers can ensure the optimal performance of this reagent. Regular quality assessment through HPLC and NMR will further guarantee the reliability of synthetic outcomes, ultimately contributing to the successful development of high-purity peptides for research and therapeutic applications.

References

- Lobi, T. (1991). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 8(4), 467-475.

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.

- Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291-2299.

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Howei Pharm. (n.d.). CAS 118534-86-4 C19H28N2O8 this compound ≥95%. Retrieved from [Link]

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Tetrahedron, 67(45), 8595-8606.

-

ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Avantor. (n.d.). N-Boc-L-aspartic acid 4-cyclohexyl ester. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Active Drug and Amino Acids in a Formulation. Retrieved from [Link]

-

PubChem. (n.d.). Boc-6-Ahx-OSu. Retrieved from [Link]

-

Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

eqipped. (n.d.). Boc-Asp(Ochx)-Oh 25 G | 8.53030.0025 | Merck. Retrieved from [Link]

-

PubMed. (1993, January). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OBzl)-OH. Retrieved from [Link]

-

MDPI. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

-

USDA ARS. (n.d.). degradation kinetics assessment for the fungicide bas 505 in intact soil cores versus batch soils. Retrieved from [Link]

-

eqipped. (n.d.). Boc-Asp(Obzl)-Oh 100 G | 8.53045.0100 | Merck. Retrieved from [Link]

-

PMC. (2023, September 4). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

-

Semantic Scholar. (2023, September 1). NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER. Retrieved from [Link]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Mitigating Aspartimide Formation in Peptide Synthesis: A Technical Guide to the Strategic Use of Boc-Asp(OcHex)-OSu

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of peptides containing aspartic acid residues is frequently complicated by the formation of aspartimide, a side reaction that compromises the yield, purity, and biological activity of the final product. This guide provides an in-depth exploration of the mechanisms underlying aspartimide formation and presents a robust strategy for its prevention using N-α-Boc-L-aspartic acid β-cyclohexyl ester (Boc-Asp(OcHex)-OH) and its activated N-hydroxysuccinimide ester form, Boc-Asp(OcHex)-OSu. By leveraging the steric hindrance and electronic properties of the cyclohexyl protecting group, researchers can significantly suppress this deleterious side reaction, particularly in the context of Boc-based solid-phase peptide synthesis (SPPS). This document offers a detailed examination of the chemical principles, practical applications, and validated protocols for the effective use of these critical reagents.

The Persistent Challenge of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that can occur under both the basic conditions of Fmoc-SPPS and the acidic conditions of Boc-SPPS.[1] This side reaction is particularly prevalent in peptide sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1]

The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring.[2] This aspartimide intermediate is highly susceptible to nucleophilic attack by bases (like piperidine in Fmoc-SPPS) or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[3] Crucially, this process is often accompanied by racemization at the α-carbon of the aspartic acid residue.[2][3] The resulting mixture of isomers and byproducts can be exceptionally difficult to separate, leading to significant challenges in purification and a reduction in the overall yield of the target peptide.[4]

Figure 3: A typical workflow for the incorporation of Boc-Asp(OcHex)-OH in Boc-based solid-phase peptide synthesis.

Step-by-Step Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (2 times) followed by DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes (repeat twice).

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-Asp(OcHex)-OH (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 1.95 equivalents) and DIEA (3-5 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and isopropanol (2 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for the subsequent amino acid couplings.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous HF with appropriate scavengers. The Asp(OcHex) group is labile to HF.

Protocol 2: General Solution-Phase Coupling using this compound

This protocol provides a general method for coupling this compound to a peptide or other molecule containing a free primary amine in solution.

Materials:

-

Peptide or molecule with a free N-terminal amine

-

This compound

-

Aprotic solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)

-

Base (e.g., DIEA or sodium bicarbonate, if necessary to deprotonate the amine)

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine-containing substrate in the chosen solvent. If the substrate is a salt (e.g., a TFA salt from a previous deprotection), add 1-2 equivalents of a non-nucleophilic base like DIEA to neutralize it.

-

Addition of OSu Ester: Add a solution of this compound (1.1-1.5 equivalents) in the same solvent to the substrate solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as HPLC or LC-MS, to track the consumption of the starting material and the formation of the product.

-

Workup and Purification:

-

Once the reaction is complete, the product can be isolated. If an organic solvent was used, it can be removed under reduced pressure.

-

The crude product can be purified using standard techniques such as precipitation, extraction, or preparative HPLC to remove the N-hydroxysuccinimide byproduct and any unreacted starting materials.

-

Comparative Data on Aspartimide Formation

The following table summarizes the general trend of aspartimide formation with different aspartic acid side-chain protecting groups in peptide synthesis.

| Protecting Group | Synthesis Method | Relative Propensity for Aspartimide Formation | Key Considerations |

| Benzyl (Bzl) | Boc-SPPS | Moderate to High | Less stable to repeated TFA treatment, leading to increased risk of aspartimide formation. |

| tert-Butyl (tBu) | Fmoc-SPPS | High | Prone to base-catalyzed aspartimide formation during piperidine treatment. |

| Cyclohexyl (OcHex) | Boc-SPPS | Low | Increased stability to acidic conditions significantly reduces aspartimide formation. |

| Bulky Esters (e.g., OMpe, OBno) | Fmoc-SPPS | Very Low | Steric hindrance effectively suppresses aspartimide formation but can sometimes lead to slower coupling kinetics. |

Conclusion

Aspartimide formation remains a significant hurdle in the chemical synthesis of peptides. However, by understanding the underlying mechanisms and making strategic choices in protecting group chemistry, this side reaction can be effectively mitigated. For researchers employing Boc-SPPS, Boc-Asp(OcHex)-OH stands out as a superior building block that leverages the stability and steric bulk of the cyclohexyl group to minimize aspartimide formation, leading to higher purity crude products and simplified purification. The activated This compound derivative extends the utility of this protected amino acid to solution-phase synthesis, fragment condensation, and bioconjugation, providing a versatile tool for advanced peptide chemistry. The implementation of these reagents, guided by the protocols outlined in this guide, will empower scientists to synthesize complex aspartic acid-containing peptides with greater success and confidence.

References

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).

- A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (n.d.).

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6).

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).

- A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis - Benchchem. (n.d.).

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).

- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6).

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis - ChemicalBook. (2019, November 5).

- Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC. (n.d.).

- New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed. (2015, June 15).

- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. (n.d.).

- Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temper

- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - 专肽生物. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Boc-Asp(OcHx)-OH Novabiochem 73821-95-1. (n.d.).

- US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google P

- Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).

Sources

Methodological & Application

Application Note: High-Fidelity Solid Phase Peptide Synthesis Using Boc-Asp(OcHex)-OSu

Executive Summary

This application note details the protocol for incorporating Boc-Asp(OcHex)-OSu (N-α-t-Butyloxycarbonyl-L-aspartic acid

The inclusion of the Cyclohexyl (OcHex) ester protecting group is a critical strategic choice in Boc chemistry to suppress aspartimide formation , a pervasive side reaction driven by base-catalyzed ring closure between the aspartyl

Furthermore, the use of the pre-activated OSu ester eliminates the need for carbodiimide activation (DCC/DIC) during the coupling step, reducing the formation of insoluble urea byproducts and simplifying the protocol for manual or semi-automated synthesis.

Mechanistic Rationale

The Aspartimide Problem

In standard Boc/Bzl synthesis, the repetitive neutralization steps (using DIEA or TEA) can deprotonate the backbone amide nitrogen of the residue immediately C-terminal to Aspartic acid. This nucleophile attacks the

Why OcHex?

The cyclohexyl group provides significant steric hindrance around the

Pre-activated OSu Chemistry

This compound is an "active ester." It reacts directly with the free amine on the resin-bound peptide.

-

Advantages: No activation reagents (DCC, HBTU) required; reaction mixture remains clear (no urea precipitation); indefinite shelf stability of the reagent.

-

Kinetics: OSu esters react slower than in-situ activated OBt esters. Therefore, this protocol recommends the addition of HOBt as a catalyst to form the more reactive OBt-ester in situ, ensuring complete coupling without sacrificing the "clean" nature of the reaction.

Materials & Reagents

| Component | Grade/Specification | Function |

| This compound | >99% Purity, L-isomer | Protected Amino Acid Building Block |

| Resin | MBHA or PAM Resin (0.5–0.8 mmol/g) | Solid Support (HF cleavable) |

| TFA | 100% (dilute to 50% in DCM) | Boc Deprotection Reagent |

| DIEA | 99.5% (Biotech Grade) | Neutralization Base |

| DMF | Anhydrous, Amine-free | Coupling Solvent |

| DCM | HPLC Grade | Wash Solvent / Swelling |

| HOBt (Optional) | Anhydrous | Catalyst to accelerate OSu coupling |

| HF (Hydrogen Fluoride) | Anhydrous (Gas/Liquid) | Mandatory Final Cleavage Reagent |

CRITICAL WARNING: The OcHex group is NOT cleaved by TFMSA (Trifluoromethanesulfonic acid). You must use anhydrous HF (Hydrogen Fluoride) for the final cleavage to remove the cyclohexyl ester.

Experimental Workflow (Boc Cycle)

The following diagram illustrates the specific placement of this compound within the SPPS cycle.

Figure 1: Boc-SPPS cycle highlighting the coupling of the pre-activated OSu ester.

Detailed Protocol

Phase 1: Resin Preparation

-

Weigh the appropriate amount of resin (e.g., MBHA or PAM) into the reaction vessel.

-

Swelling: Add DCM (10 mL/g resin) and shake for 30 minutes to fully solvate the beads.

-

Drain the solvent.

Phase 2: The Boc Cycle (Repeated for each AA)

Note: Ensure the previous N-terminal Boc group has been removed before starting Step 3.

Step 1: Deprotection[1][2]

-

Add 50% TFA in DCM (approx. 10 mL/g resin).

-

Shake for 2 minutes (Pre-wash). Drain.

-

Add fresh 50% TFA in DCM .

-

Shake for 20 minutes .

-

Drain and wash with DCM (5 times, 1 min each).

Step 2: Neutralization

Crucial: The amine must be free-base for the OSu ester to react.

-

Add 10% DIEA in DCM (10 mL/g).

-

Shake for 2 minutes . Drain.

-

Repeat (Shake for 5 minutes ). Drain.

-

Wash with DCM (3 times).

-

Wash with DMF (3 times) to prepare for coupling.[3]

Step 3: Coupling of this compound

Stoichiometry: Standard protocol uses 3 equivalents of AA relative to resin substitution.

-

Preparation of Coupling Solution:

-

Calculate required amount:

-

Dissolve 3 equivalents of this compound in minimum DMF (approx 5-8 mL per gram of resin).

-

Optimization (Highly Recommended): Add 3 equivalents of HOBt to the solution. This catalyzes the reaction by converting the OSu ester to the more reactive OBt ester in situ, overcoming the slower kinetics of OSu esters in solid phase.

-

-

Reaction:

-

Add the solution to the neutralized resin.

-

Shake at room temperature for 2 to 4 hours . (OSu esters react slower than carbodiimide activated species; allow ample time).

-

-

Washing:

-

Drain the vessel.

-

Wash with DMF (3 times).[3]

-

Wash with DCM (3 times).

-

Step 4: Monitoring (Kaiser Test)

-

Remove a few resin beads.

-

Add 1 drop each of: Ninhydrin, Phenol, and Potassium Cyanide (pyridine) solutions.

-

Heat at 100°C for 2 minutes.

-

Colorless/Yellow beads: Coupling complete (99%+). Proceed to next cycle.

-

Blue beads: Incomplete coupling. Re-couple using 1.5 equivalents of this compound + 0.5 eq DIEA in DMF for 2 hours.

-

Cleavage & Isolation (HF Method)

Safety Note: HF is extremely hazardous. This step requires a specialized Teflon/Kel-F vacuum line and full PPE.

-

Preparation: Wash the final peptide-resin with DCM, then Methanol, then dry thoroughly under high vacuum overnight.

-

Scavengers: Transfer resin to the HF reaction vessel. Add p-cresol (1 mL per gram resin) as a scavenger. (Avoid thioanisole if possible, as it can be difficult to remove, but p-cresol/p-thiocresol 1:1 is standard for Cys-containing peptides).

-

HF Addition: Condense anhydrous HF (approx. 10 mL per gram resin) onto the resin at -78°C.

-

Reaction: Warm to 0°C (ice bath) and stir for 60 minutes .

-

Note: This condition is sufficient to cleave the OcHex ester, the Boc group, and the resin linker (PAM/MBHA).

-

-

Work-up:

-

Evaporate HF under vacuum (trap in CaO).

-

Precipitate the peptide by adding cold Diethyl Ether to the residue.

-

Extract the peptide from the resin using 10-50% Acetic Acid or Acetonitrile/Water (depending on solubility).

-

Lyophilize the extract to obtain crude peptide.

-

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Positive Kaiser Test (Blue) | Slow kinetics of OSu ester | Add 1.0 eq of HOBt to the coupling mixture. Extend time to 4-6 hours. |